2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 178462-92-5) is an organosulfur ketone derivative with the molecular formula C₁₀H₉F₃OS and a molecular weight of 234.24 g/mol . The compound features a trifluoromethylphenyl group at the 1-position and a methylsulfanyl (-SMe) substituent at the 2-position of the ethanone backbone. This structural motif is significant in medicinal and synthetic chemistry due to the electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity, and the sulfur-containing moiety, which can participate in diverse chemical transformations .
Properties
IUPAC Name |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJVYPCVACCIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one, also known as 2-Methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone, is a compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C10H9F3OS, and it has a molecular weight of 234.24 g/mol. This compound has garnered interest due to its unique structural features, including the trifluoromethyl group, which can influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3OS |
| Molecular Weight | 234.24 g/mol |
| CAS Number | 136067-94-2 |
| Purity | ≥ 95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The presence of the trifluoromethyl group enhances the electron-withdrawing capacity, which can stabilize radical species and improve antioxidant activity. This has been demonstrated in studies where similar compounds exhibited neuroprotective effects against oxidative stress in glial cells .
- Neuroprotective Effects : Research has indicated that derivatives of this compound may protect against cell death induced by oxidative stress. In vitro studies have shown that certain analogs can significantly reduce cell death rates in neuronal models .
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. The methylsulfanyl group may play a role in modulating enzyme activity, potentially leading to therapeutic applications .
Neuroprotective Activity
A study published in ACS Publications explored the neuroprotective effects of para-substituted nitrones, including those with trifluoromethyl substitutions. The findings suggested that compounds with enhanced lipophilicity, such as this compound, showed improved protective effects against oxidative stress in glial cells . The mechanism was linked to the stabilization of reactive oxygen species (ROS), highlighting the compound's potential in neurodegenerative disease models.
Antioxidant Activity
In a comparative analysis of various nitrones, it was observed that compounds with a trifluoromethyl group exhibited superior antioxidant properties due to their ability to scavenge free radicals effectively. The study employed cyclic voltammetry to assess redox properties and established a correlation between structural features and antioxidant efficacy .
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that the compound is harmful if swallowed or if it comes into contact with skin (H302 and H312 classifications) . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.
Comparison with Similar Compounds
Key Observations:
Sulfur Oxidation State: The sulfanyl (-SMe) group in the target compound can be oxidized to a sulfonyl (-SO₂Me) group, as seen in . Sulfoximidoyl derivatives (e.g., compound 1f in ) exhibit unique reactivity in Ru-catalyzed reactions, enabling access to chiral intermediates .
Trifluoromethyl Substitution :
- The para-CF₃ group is conserved in many analogs (e.g., ’s thiazole derivative). This group’s strong electron-withdrawing effect stabilizes intermediates in synthetic pathways and may enhance binding affinity in biological targets .
Heterocyclic Modifications: Replacement of the ethanone backbone with a thiazole () or oxadiazole () ring introduces nitrogen or oxygen atoms, altering electronic properties and enabling interactions with enzymes (e.g., CYP51 inhibitors in ) .
Fluorine Incorporation :
- Compounds like 1-{4-[(2,2-difluoroethyl)sulfanyl]phenyl}ethan-1-one () leverage additional fluorine atoms to modulate lipophilicity and bioavailability, a strategy common in agrochemical design .
Q & A
Q. Q1. What are the established synthetic routes for preparing 2-(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one?
Methodological Answer: The compound can be synthesized via base-catalyzed nucleophilic substitution. For example, reacting 4-(trifluoromethyl)thiophenol with a ketone precursor (e.g., 2-bromoacetophenone derivatives) in the presence of a base like potassium carbonate or sodium hydroxide. The reaction typically proceeds under reflux in polar aprotic solvents (e.g., DMF or DMSO) to facilitate thiolate ion formation and subsequent substitution . Purity is optimized via column chromatography using silica gel and hexane/ethyl acetate eluents.
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., observed [M+H]+ at m/z 234.24 for C10H9F3OS) .
- NMR Spectroscopy:
- HPLC: To assess purity (>95% by area under the curve at 254 nm).
Advanced Research Questions
Q. Q3. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies in NMR or HRMS data often arise from:
- Rotameric equilibria: For flexible substituents (e.g., methylsulfanyl groups), variable-temperature NMR (VT-NMR) can identify dynamic rotational barriers.
- Isomeric impurities: LC-MS/MS with collision-induced dissociation (CID) distinguishes isobaric species. For example, ortho vs. para substitution on the phenyl ring alters fragmentation patterns .
- Residual solvents: Use deuterated solvents and subtract solvent peaks via baseline correction.
Q. Q4. How can researchers evaluate the biological activity of this compound, and what mechanistic insights are plausible?
Methodological Answer:
- Antifungal assays: Test against Candida or Aspergillus strains via broth microdilution (CLSI M27/M38 guidelines). Compare IC50 values to fluconazole controls. Fluorinated aryl groups enhance membrane penetration, while methylsulfanyl may modulate cytochrome P450 interactions .
- Oxidative stress studies: Measure ROS generation in cell lines (e.g., HepG2) using DCFH-DA fluorescence. The trifluoromethyl group’s electron-withdrawing effects may amplify oxidative damage .
Q. Q5. What catalytic systems optimize α-functionalization of this ketone for advanced derivatization?
Methodological Answer: Pd-catalyzed α-arylation is effective:
- Use Pd(OAc)₂/XPhos as a catalyst system.
- React with aryl bromides (e.g., 4-bromobenzotrifluoride) in toluene at 110°C.
- Trimethylsilyl enolate intermediates enhance reactivity and regioselectivity .
Yields (>70%) depend on steric hindrance from the trifluoromethyl group; bulky ligands (e.g., SPhos) mitigate side reactions.
Safety and Handling Considerations
Q. Q6. What are the critical safety protocols for handling this compound?
Methodological Answer:
- GHS Hazards: Classified as Acute Toxicity (Category 4) for oral/dermal/inhalation exposure. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood .
- Spill Management: Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste.
- Storage: Store at –20°C in amber vials under nitrogen to prevent oxidation of the methylsulfanyl group .
Data Contradictions and Validation
Q. Q7. How should researchers address conflicting reports on the compound’s solubility and stability?
Methodological Answer:
- Solubility: Discrepancies arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. For example, solubility in DMSO ranges from 50–100 mg/mL depending on hydration .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for sulfoxide/sulfone byproducts (retention time shifts). Stabilize with antioxidants like BHT (0.1% w/w) .
Industrial vs. Laboratory Synthesis
Q. Q8. How do scalable synthesis methods differ from lab-scale approaches for this compound?
Methodological Answer:
- Lab-scale: Batch reactors with manual temperature control; yields ~60–70% due to smaller reaction volumes and manual quenching.
- Industrial-scale: Continuous flow reactors enhance heat/mass transfer, achieving yields >85%. Catalysts (e.g., immobilized bases) are recycled via filtration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
